

The Synthetic Versatility of 3-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenacyl bromide

Cat. No.: B1276640

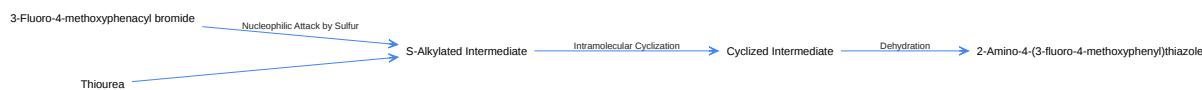
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Fluoro-4-methoxyphenacyl bromide**, also known as 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone, is a highly reactive α -bromoketone that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the construction of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and drug discovery. The presence of the fluoro and methoxy substituents on the phenyl ring offers opportunities for modulating the physicochemical and pharmacological properties of the target molecules, such as metabolic stability and receptor binding affinity. This technical guide provides an in-depth overview of the primary applications of **3-Fluoro-4-methoxyphenacyl bromide**, with a focus on its role in the synthesis of thiazole derivatives and as an alkylating agent.

Core Applications and Chemical Properties

3-Fluoro-4-methoxyphenacyl bromide is predominantly utilized as a bifunctional electrophile. The α -bromo ketone moiety is susceptible to nucleophilic attack at both the carbonyl carbon and the α -carbon, making it a versatile precursor for a variety of chemical transformations.


Table 1: Physicochemical Properties of **3-Fluoro-4-methoxyphenacyl bromide**

Property	Value
CAS Number	350-27-6
Molecular Formula	C ₉ H ₈ BrFO ₂
Molecular Weight	247.06 g/mol
Appearance	Off-white to yellow crystalline solid
Melting Point	71-74 °C
Solubility	Soluble in common organic solvents such as ethanol, acetone, and dichloromethane.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A cornerstone application of **3-Fluoro-4-methoxyphenacyl bromide** is in the Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings. This reaction involves the condensation of an α -haloketone with a thioamide or thiourea. The resulting 2-amino-4-substituted thiazoles are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The general mechanism involves the initial S-alkylation of the thiourea by the α -bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

[Click to download full resolution via product page](#)

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental Protocol: Synthesis of 2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole

This protocol is a representative example of the Hantzsch thiazole synthesis using **3-Fluoro-4-methoxyphenacyl bromide**.

Materials:

- **3-Fluoro-4-methoxyphenacyl bromide** (1.0 eq)
- Thiourea (1.2 eq)
- Ethanol (as solvent)

Procedure:

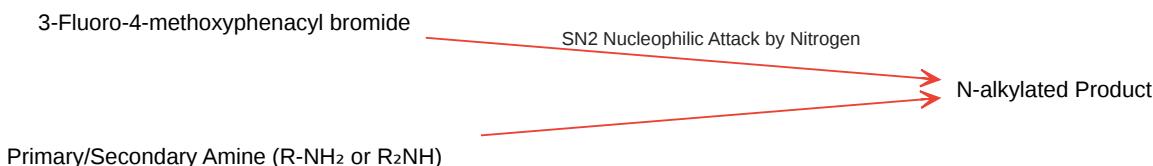

- To a solution of **3-Fluoro-4-methoxyphenacyl bromide** in ethanol, add thiourea.
- Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Pour the reaction mixture into ice-cold water.
- Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
- Filter the solid product, wash with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3-fluoro-4-methoxyphenyl)thiazole.

Table 2: Representative Reaction Data for Thiazole Synthesis

Starting Material	Product	Reagents & Conditions	Yield
3-Fluoro-4-methoxyphenacyl bromide	2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole	Thiourea, Ethanol, Reflux	Typically >80%

N-Alkylation of Amines

The electrophilic nature of the α -carbon in **3-Fluoro-4-methoxyphenacyl bromide** makes it an effective alkylating agent for primary and secondary amines. This reaction is a straightforward method for introducing the 3-fluoro-4-methoxyphenacyl moiety into a molecule, which can be a key step in the synthesis of various biologically active compounds. The reaction typically proceeds via an S_N2 mechanism.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Synthetic Versatility of 3-Fluoro-4-methoxyphenacyl bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1276640#what-is-3-fluoro-4-methoxyphenacyl-bromide-used-for\]](https://www.benchchem.com/product/b1276640#what-is-3-fluoro-4-methoxyphenacyl-bromide-used-for)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com